molecular formula C12H6Cl3NO2 B11768400 Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- CAS No. 71721-80-7

Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-

Cat. No.: B11768400
CAS No.: 71721-80-7
M. Wt: 302.5 g/mol
InChI Key: UGDXYGVQWQOTDX-UHFFFAOYSA-N
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Description

Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- is a chemical compound with the molecular formula C12H9NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- typically involves the chlorination of dibenzo[b,e][1,4]dioxin-2-amine. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

the general approach would involve similar chlorination reactions, scaled up with appropriate safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action for Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites, altering the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3,7,8-trichlorodibenzo-p-dioxin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDXYGVQWQOTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221948
Record name Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71721-80-7
Record name Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071721807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin-2-amine, 3,7,8-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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